Quarfloxacin
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Overview
Description
Preparation Methods
Cyclization and Hydrolysis: Using acids like hydrochloric acid or sulfuric acid to hydrolyze cyclic esters to obtain carboxylic acids, followed by substitution reactions.
Substitution Reactions: Employing reagents such as N-methylpiperazine to introduce specific functional groups.
Industrial Production: The industrial production of fluoroquinolones often involves optimizing reaction conditions to enhance yield and reduce byproducts.
Chemical Reactions Analysis
Quarfloxacin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, affecting its biological activity.
Substitution Reactions: Common reagents like piperazine derivatives are used to introduce or modify functional groups.
Major Products: The primary products formed from these reactions include modified fluoroquinolone derivatives with altered pharmacological properties.
Scientific Research Applications
Quarfloxacin has several scientific research applications, particularly in the field of oncology:
Cancer Treatment: This compound is investigated for its potential to treat carcinoid and neuroendocrine tumors by inducing apoptosis in cancer cells.
Pharmacokinetic Studies: Research on this compound’s biodistribution and pharmacokinetics helps understand its accumulation in tissues and potential therapeutic effects.
Biological Studies: Studies on this compound’s interaction with ribosomal DNA and its effects on rRNA biogenesis provide insights into its mechanism of action.
Mechanism of Action
Quarfloxacin exerts its effects by directly inhibiting aberrant rRNA biogenesis in cancer cells. It disrupts an essential protein-ribosomal DNA interaction that is over-expressed in tumor cells, selectively triggering apoptotic cell death in these cells while sparing normal cells . This mechanism involves targeting the r-DNA:protein complex, which is crucial for ribosomal synthesis and cell proliferation .
Comparison with Similar Compounds
Quarfloxacin is compared with other fluoroquinolones like ciprofloxacin, norfloxacin, and sparfloxacin:
Ciprofloxacin: Primarily used as an antibiotic, ciprofloxacin inhibits bacterial DNA gyrase and topoisomerase IV.
Norfloxacin: Similar to ciprofloxacin, norfloxacin is used to treat urinary tract infections and inhibits bacterial DNA replication.
Sparfloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity, sparfloxacin is used to treat respiratory tract infections.
This compound’s uniqueness lies in its ability to target cancer cells specifically by disrupting rRNA biogenesis, a mechanism not commonly associated with other fluoroquinolones .
Properties
IUPAC Name |
15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.